Phorbol 12,13-dihexanoate

Description

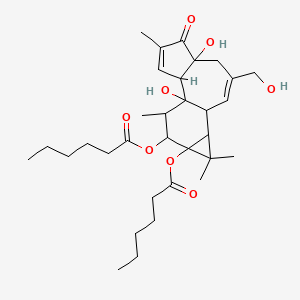

Phorbol 12,13-dihexanoate (CAS: 37558-17-1; molecular formula: C₃₂H₄₈O₈) is a synthetic phorbol ester characterized by two hexanoate groups esterified at the C12 and C13 positions of the phorbol core structure. Phorbol esters are diterpenoids known for their ability to activate protein kinase C (PKC), a critical regulator of cellular processes such as proliferation, apoptosis, and smooth muscle contraction . While natural phorbol esters (e.g., phorbol 12-myristate 13-acetate, PMA) are potent tumor promoters, synthetic analogs like this compound are often studied for their structure-activity relationships and differential effects in cellular assays .

Properties

IUPAC Name |

[13-hexanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O8/c1-7-9-11-13-24(34)39-28-20(4)31(38)22(16-21(18-33)17-30(37)23(31)15-19(3)27(30)36)26-29(5,6)32(26,28)40-25(35)14-12-10-8-2/h15-16,20,22-23,26,28,33,37-38H,7-14,17-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPRSRGBAHBMAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCCCC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phorbol 12,13-dihexanoate is synthesized through esterification of phorbol with hexanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

Phorbol 12,13-dihexanoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Phorbol 12,13-dihexanoate has a wide range of applications in scientific research, including:

Cancer Research: It is used to study the mechanisms of cancer cell proliferation and apoptosis by activating PKC and downstream signaling pathways.

Neuroscience: It is employed to investigate the role of PKC in synaptic plasticity and memory formation in the brain.

Immunology: It is utilized to explore the effects of PKC activation on immune cell function and cytokine production.

Drug Development: It serves as a tool compound for screening potential PKC inhibitors and modulators.

Mechanism of Action

Phorbol 12,13-dihexanoate exerts its effects primarily through the activation of protein kinase C (PKC). Upon binding to PKC, it induces a conformational change that activates the enzyme. This activation leads to the phosphorylation of various downstream targets, including transcription factors, ion channels, and other signaling proteins. The activation of these targets results in diverse cellular responses, such as cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Phorbol esters vary in biological activity based on ester chain length, substitution patterns, and stereochemistry. Below is a detailed comparison of phorbol 12,13-dihexanoate with key analogs:

Structural and Physicochemical Properties

*LogP values estimated using ChemDraw software.

A. PKC Activation and Cellular Effects

- This compound: Exhibits intermediate suppression of LNCaP prostate cancer cell growth (maximal inhibition ~40%) compared to PMA (~80%) and indolactams (~90%) . Its biphasic dose-response curve suggests partial agonist behavior at high concentrations.

- Phorbol 12,13-dibutyrate (PDBu) : Strong PKC activator in smooth muscle studies, inducing sustained contraction via CPI-17 phosphorylation and Rho kinase (ROCK) cross-talk .

- PMA : Gold-standard PKC activator with prolonged activity due to resistance to metabolic degradation .

B. Mechanistic Divergence

- Detoxification: 12,13-Phorbol esters (e.g., dihexanoate, dibutyrate) are chemically more reactive but biologically stable compared to 13,16-analogs, enabling sustained signaling .

- ROCK Cross-Talk: PDBu activates both PKC and ROCK in bladder smooth muscle, while dihexanoate’s effects on ROCK remain uncharacterized .

C. Pharmacokinetics

- Membrane Permeability: Longer ester chains (e.g., dihexanoate vs.

- Metabolic Stability: PMA’s myristate/acetate groups confer resistance to esterases, whereas dihexanoate’s hexanoate chains may be more susceptible to hydrolysis .

Key Research Findings

Cancer Cell Studies

- Growth Inhibition: this compound suppressed LNCaP cell growth by ~40% at 100 nM, outperforming phorbol 12,13-didecanoate (~20%) but underperforming indolactam V (~90%) .

- Attachment Blockade: Combined with PMA, dihexanoate reduced cell adhesion by ~60%, suggesting synergistic PKC desensitization .

Smooth Muscle Contraction

- PDBu vs. Dihexanoate: PDBu-induced bladder smooth muscle contraction involves PKC-dependent CPI-17 phosphorylation and ROCK activation . Dihexanoate’s role in this pathway is unexplored but hypothesized to differ due to ester chain length.

Q & A

Q. What are the primary mechanisms by which Phorbol 12,13-dihexanoate activates PKC isoforms, and how does this differ from endogenous activators like DAG?

this compound acts as a synthetic diacylglycerol (DAG) analog, binding to the C1 domain of conventional (α, γ) and novel (δ, ε, η) PKC isoforms, thereby inducing conformational changes that activate kinase activity. Unlike DAG, phorbol esters like dihexanoate are resistant to metabolic degradation, enabling prolonged PKC activation . This compound does not activate atypical PKCζ, which lacks responsiveness to DAG or phorbol esters .

Q. What experimental considerations are critical when using this compound to study PKC-mediated signaling pathways in cell cultures?

- Concentration Range : Use nanomolar to micromolar concentrations (e.g., 100 nM–10 µM) based on target PKC isoform sensitivity .

- Controls : Include 4α-phorbol derivatives (e.g., 4α-phorbol 12,13-didecanoate) as negative controls to distinguish PKC-specific effects from non-specific interactions .

- Storage : Store at -20°C in anhydrous DMSO to prevent hydrolysis, and avoid repeated freeze-thaw cycles .

Q. How does this compound compare to other phorbol esters (e.g., PMA, PDBu) in inducing cellular responses such as tumor promotion or differentiation?

While all phorbol esters activate PKC, their tumor-promoting potency varies with side-chain length and lipophilicity. This compound has intermediate lipophilicity, which may influence its subcellular distribution and duration of action compared to more lipophilic esters like PMA (12-myristate-13-acetate) .

Advanced Research Questions

Q. How does the lipophilicity of this compound affect its subcellular localization and PKCδ activation kinetics?

Lipophilicity determines membrane partitioning and translocation patterns. This compound, with shorter hexanoate chains, exhibits lower lipophilicity than PMA or diundecanoate. This results in cytoplasmic "patchy" distribution and preferential nuclear membrane translocation, contrasting with PMA’s plasma membrane localization. Such differences may explain variability in downstream signaling outputs (e.g., NF-κB vs. ERK activation) .

Q. What experimental strategies can resolve contradictions in PKC activation data when using this compound across different cell lines?

- Cell-Specific Factors : Validate PKC isoform expression (e.g., LLC-PK1 vs. OK cells) and lipid membrane composition, which affect phorbol ester accessibility .

- Time-Course Analysis : Monitor translocation dynamics, as delayed nuclear membrane localization may require extended incubation times (e.g., >30 minutes) .

- Complementary Assays : Combine immunofluorescence (subcellular localization) with kinase activity assays (e.g., phosphorylation of MARCKS) to confirm functional activation .

Q. Why does this compound fail to inhibit Na+/K+ ATPase activity in certain cell models, despite robust PKC activation?

Cell-specific PKC isoform expression and effector coupling determine functional outcomes. For example, in LLC-PK1 cells, PKCη (insensitive to dihexanoate) may dominate, whereas OK cells express PKCα/δ, which couple to Na+/K+ ATPase regulation .

Methodological Best Practices

Q. How should researchers optimize the solubility and stability of this compound in in vitro assays?

- Solvent : Use anhydrous DMSO (≤0.1% final concentration) to prevent ester hydrolysis.

- Light Sensitivity : Protect from light to avoid photodegradation, especially in long-term incubations .

- Validation : Confirm activity via positive controls (e.g., PMA-induced THP-1 differentiation) and PKC inhibitors (e.g., Gö6983) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Use gloves, lab coats, and eye protection; avoid inhalation or skin contact due to acute toxicity and carcinogenic potential .

- Waste Disposal : Decontaminate with 10% bleach and dispose of as hazardous chemical waste .

Data Interpretation and Troubleshooting

Q. How can researchers differentiate between PKC-dependent and -independent effects of this compound in complex biological systems?

Q. What are the implications of this compound’s biphasic effects on cell proliferation observed in certain cancer models?

Low concentrations (10–100 nM) may promote proliferation via PKC-ERK pathways, while higher doses (≥1 µM) induce apoptosis through sustained JNK activation. Dose-response curves and time-lapse imaging are critical to dissect these mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.